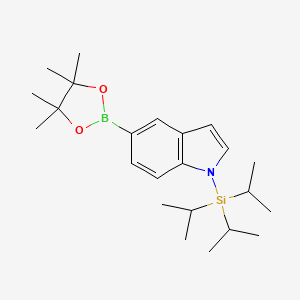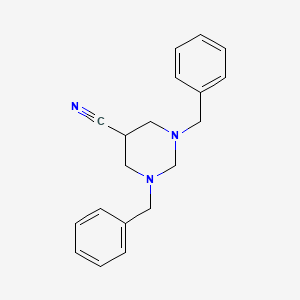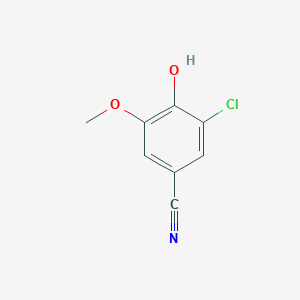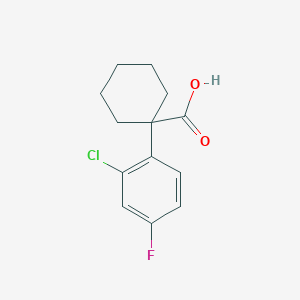
3-(Dimethylamino)propyl methacrylate
説明
3-(Dimethylamino)propyl methacrylate (DMAPM) is a methacrylate monomer that has been used in a variety of scientific research applications. It is a versatile material with a wide range of uses in biomedical, pharmaceutical, and materials science research. DMAPM has been used in the synthesis of polymers, copolymers, and other materials, as well as in the production of nanomaterials and nanocomposites. It has also been used in the manufacture of drug delivery systems and in the development of new therapeutics.
科学的研究の応用
Drug Delivery Systems
“3-(Dimethylamino)propyl methacrylate” can be used as a monomer to synthesize self-healing, pH-responsive hydrogels that are suitable for drug delivery applications. These hydrogels can adjust their behavior in response to the pH of the environment, making them ideal for targeted drug release .
Gene Delivery Vectors
This compound serves as a cationic monomer that can develop gene delivery vectors. Its ability to complex with nucleic acids aids in facilitating their intracellular delivery, which is crucial for gene therapy applications .
Antimicrobial Applications
The mechanical strength of poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogels has been improved to enhance its application as both a drug delivery system and an antimicrobial agent. The modification of its morphology and antibacterial effectiveness is achieved through free radical solution polymerization .
4. Gel Polymer Electrolytes for Lithium-Ion Batteries A novel gel polymer electrolyte based on “this compound” has been synthesized using a γ-radiation technique. This electrolyte shows promise for use in lithium-ion batteries due to its high ionic conductivity .
作用機序
Target of Action
The primary targets of 3-(Dimethylamino)propyl methacrylate are the monomers in the radical copolymerization process . It is used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . It is also used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Mode of Action
The compound interacts with its targets through a process called radical copolymerization . This process involves the reaction of the compound with other monomers, resulting in a change in the composition and heterogeneity of the copolymers . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding plays a significant role in this process .
Biochemical Pathways
The biochemical pathways affected by this compound involve the radical copolymerization of the compound with other monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
Pharmacokinetics
The compound’s ability to form assemblies with different reactivity due to hydrogen bonding may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of copolymers with a specific composition and heterogeneity . These copolymers can be used in various applications, such as the creation of self-healing pH-responsive hydrogels for drug delivery applications and the development of gene delivery vectors .
Action Environment
The action of this compound is influenced by environmental factors such as the nature of the solvent and the initial concentration of monomers . For example, the radical copolymerization of the compound with other monomers in toluene at 70°C has been shown to have a peculiar nature, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
特性
IUPAC Name |
3-(dimethylamino)propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCRUKUIQRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53466-45-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066632 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20602-77-1 | |
| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)





![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)





![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
